3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
CAS No.: 1394042-36-4
Cat. No.: VC2866139
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol - 1394042-36-4](/images/structure/VC2866139.png)
Specification
CAS No. | 1394042-36-4 |
---|---|
Molecular Formula | C8H10N4O |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2 |
Standard InChI Key | CTSKBQFIHHTYQI-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC(=N2)CCCO)N=C1 |
Canonical SMILES | C1=CN2C(=NC(=N2)CCCO)N=C1 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
3-{[1,2,]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol consists of a fused bicyclic triazolopyrimidine core linked to a propanol side chain at position 2. The triazolopyrimidine system comprises a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic scaffold. The propanol substituent introduces a hydroxyl group capable of hydrogen bonding, enhancing solubility and interaction with biological targets .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | CHNO | |
Molecular weight | 178.20 g/mol | |
IUPAC name | 3-( triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol | |
SMILES | OCCCC1=NN2C=NC=CC2=N1 |
Synthesis and Production
Synthetic Pathways
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:
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Cyclization: Reacting 5-amino-1,2,4-triazole-3-carboxylate with β-diketones under acidic conditions to form the triazolopyrimidine core .
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Side-Chain Introduction: Alkylation at position 2 using 3-bromopropanol or epoxypropane in the presence of base .
Microwave-assisted synthesis has gained traction for its efficiency. For example, a 72% yield was achieved by irradiating enaminonitrile intermediates with benzohydrazides at 120°C for 15 minutes.
Industrial-Scale Considerations
Large-scale production employs continuous-flow reactors to optimize:
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Temperature control (80–120°C)
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Solvent recovery (ethanol/water mixtures)
Physical and Chemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, indicative of strong intermolecular hydrogen bonding. The compound exhibits moderate hygroscopicity (3.2% water uptake at 25°C/60% RH) .
Table 2: Physicochemical Profile
Parameter | Value | Method |
---|---|---|
LogP | 1.23 ± 0.05 | Shake-flask |
Aqueous solubility | 8.7 mg/mL (pH 7.4) | HPLC |
pKa (hydroxyl group) | 10.2 | Potentiometry |
Reactivity Profile
The hydroxyl group undergoes:
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Esterification: With acetyl chloride to form 3-{ triazolo[1,5-a]pyrimidin-2-yl}propyl acetate
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Oxidation: Using Jones reagent to yield the corresponding ketone
Risk | Precautionary Measure |
---|---|
Inhalation exposure | Use NIOSH-approved N95 masks |
Dermal contact | Nitrile gloves (≥8 mil thickness) |
Environmental release | Contain with vermiculite absorbent |
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